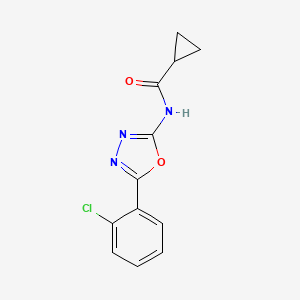

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

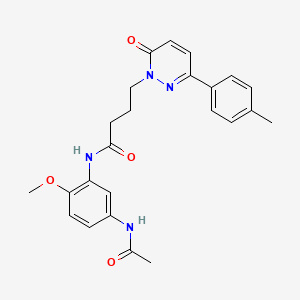

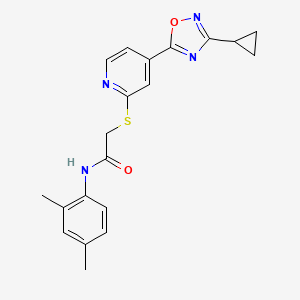

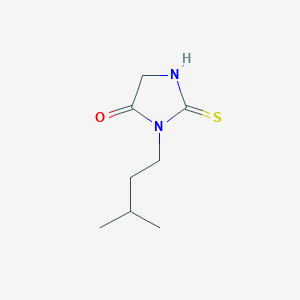

The compound "N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide" is a derivative of the 1,3,4-oxadiazole class, which is known for its potential pharmacological properties. Although the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and biological activity of closely related 1,3,4-oxadiazole derivatives. These compounds have been synthesized for the purpose of biological screening and have shown activity against various enzymes and bacterial strains, indicating the significance of the 1,3,4-oxadiazole core in medicinal chemistry.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives involves multiple steps, starting from the conversion of aromatic organic acids into esters, followed by the formation of hydrazides and then 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds are obtained by reacting these thiols with N-substituted-2-bromoacetamides in the presence of a polar aprotic solvent and a base such as sodium hydride (NaH) . This methodological approach could be adapted for the synthesis of "this compound" by choosing appropriate starting materials and electrophiles.

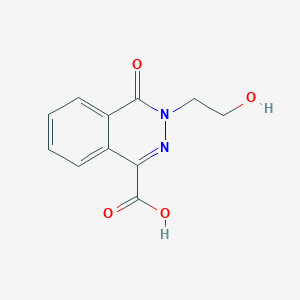

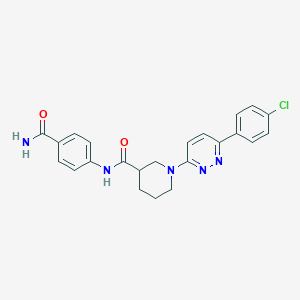

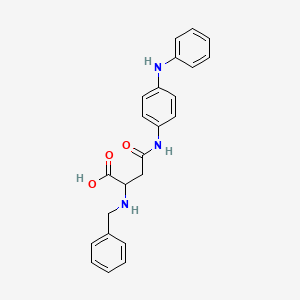

Molecular Structure Analysis

The molecular structures of the synthesized 1,3,4-oxadiazole derivatives are confirmed using spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry. These techniques provide detailed information about the substituents on the oxadiazole core and the overall molecular framework . The structural confirmation is crucial for understanding the relationship between the molecular structure and the observed biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives are characterized by the formation of the oxadiazole ring and subsequent substitution reactions. The ring closure to form the oxadiazole moiety is a key step, which is followed by the introduction of various substituents that can significantly alter the biological activity of the final compounds . These reactions are typically carried out under controlled conditions to ensure the desired specificity and yield of the target compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds, as they determine how the compounds are absorbed, distributed, metabolized, and excreted in biological systems . Understanding these properties is essential for the development of new drugs based on the 1,3,4-oxadiazole scaffold.

Applications De Recherche Scientifique

Anticancer Properties

Research has indicated the potential of 1,3,4-oxadiazole derivatives in anticancer therapy. Compounds with a 1,3,4-oxadiazole moiety have been synthesized and evaluated for their anticancer activity against various cancer cell lines. For instance, N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent activity compared to the reference drug etoposide. This underlines the significance of such compounds in cancer treatment research (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial and Antifungal Effects

1,3,4-oxadiazole compounds have been observed to exhibit antimicrobial and antifungal properties. Specifically, compounds containing the 1,3,4-oxadiazole moiety have shown potency in terms of antimicrobial activity against tested microorganisms, including various strains of bacteria and fungi. This highlights their potential as antimicrobial and antifungal agents, which could be crucial in combating infections and diseases caused by these microorganisms (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Antitubercular Activities

Derivatives of 1,3,4-oxadiazole have also been studied for their antitubercular activities. The synthesis and screening of such compounds have revealed promising leads with potent activity against Mycobacterium tuberculosis. Notably, specific derivatives have demonstrated significant antitubercular activity with minimal inhibitory concentrations indicating their potential as lead molecules in the development of new antitubercular drugs (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).

Nematocidal Activities

Recent studies have showcased the potential of 1,3,4-oxadiazole derivatives in nematocidal activities. Compounds with this structure have shown good activity against specific nematodes, making them potential candidates for the development of new nematicides. The ability of these compounds to decrease the vitality and cause physiological disruptions in nematodes has been a key observation, highlighting their potential application in agriculture and pest control (Liu, Wang, Zhou, & Gan, 2022).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures, such as oxadiazole derivatives, have been found to exhibit a broad range of biological activities . They may bind to multiple receptors, which can be helpful in developing new therapeutic agents .

Mode of Action

The activities of these compounds can often be explained in terms of the distribution of the electronic density across the heteroaromatic ring attached to the amide group .

Biochemical Pathways

Similar compounds have been found to have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Similar compounds have shown inhibitory activity against various diseases .

Propriétés

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c13-9-4-2-1-3-8(9)11-15-16-12(18-11)14-10(17)7-5-6-7/h1-4,7H,5-6H2,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBNZDQDJMQYHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide](/img/structure/B3002297.png)

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3002299.png)

![3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3002304.png)

![[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3002312.png)